Dccem

Description

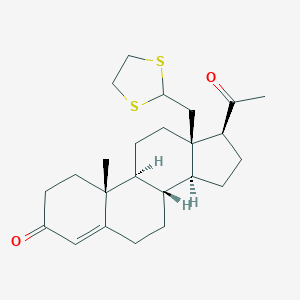

Properties

CAS No. |

123376-04-5 |

|---|---|

Molecular Formula |

C24H34O2S2 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17S)-17-acetyl-13-(1,3-dithiolan-2-ylmethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C24H34O2S2/c1-15(25)19-5-6-21-18-4-3-16-13-17(26)7-9-23(16,2)20(18)8-10-24(19,21)14-22-27-11-12-28-22/h13,18-22H,3-12,14H2,1-2H3/t18-,19-,20+,21+,23+,24+/m1/s1 |

InChI Key |

PFDJFFZMFSJHKT-XCUVIRGDSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC5SCCS5 |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CC5SCCS5 |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC5SCCS5 |

Synonyms |

3,20-dioxopregn-4-ene-18'-carboxaldehyde cyclic 18'-(1,2-ethandiylmercaptal) DCCEM |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the David Cockayne Centre for Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

The David Cockayne Centre for Electron Microscopy (DCCEM), housed within the Department of Materials at the University of Oxford, stands as a premier facility for materials characterization at the micro- and nano-scale. The centre provides researchers with access to a comprehensive suite of advanced electron microscopy and focused ion beam instrumentation, supported by a dedicated team of expert scientists and technicians.[1][2][3] This guide offers an in-depth overview of the centre's core capabilities, technical specifications of its key instrumentation, and detailed experimental protocols relevant to researchers in the physical and life sciences.

The this compound is situated across two locations: the Holder Building on Parks Road and the Hirsch Building at the Begbroke Science Park.[1] The centre's primary focus is on the physical sciences, including but not limited to bioengineering, metallurgy, nanomaterials, and semiconductors; however, it also accommodates life-science research.[3]

Core Instrumentation & Technical Specifications

The centre houses a formidable array of Transmission Electron Microscopes (TEMs), Scanning Electron Microscopes (SEMs), and Focused Ion Beam (FIB) instruments. The quantitative specifications of some of the key microscopes are summarized in the tables below for ease of comparison.

Transmission Electron Microscopes (TEM)

| Feature | JEOL JEM-2100 |

| Electron Source | LaB6 cathode |

| Accelerating Voltage | 80 - 200 kV |

| Point Resolution | 0.27 nm |

| Line Resolution | 0.14 nm |

| Magnification Range | 50x - 1,000,000x |

| Camera | TVIPS TemCam–XF416 (4k x 4k) |

| Specimen Holders | Single tilt, Quartet, High-tilt, Cryo-holder |

Scanning Electron Microscopes (SEM)

| Feature | Zeiss Merlin |

| Electron Source | Schottky Field Emitter |

| Accelerating Voltage | 0.02 - 30 kV |

| Resolution | 0.8 nm @ 15 kV, 1.4 nm @ 1 kV |

| Probe Current | 3 pA - 40 nA |

| Magnification Range | 12x - 2,000,000x |

| Detectors | In-Lens SE, EsB, AsB, SE2, EDS, EBSD |

| Stage | 5-axis motorized eucentric |

Focused Ion Beam (FIB) / SEM

| Feature | Zeiss Auriga | Thermo-Fisher Helios G4-CXe PFIB |

| SEM Column | Gemini | Elstar with UC+ monochromator |

| SEM Resolution | 1.0 nm @ 15 kV | Sub-nanometer at low energies |

| SEM Accel. Voltage | 0.1 - 30 kV | Not specified |

| Ion Source | Ga+ Liquid Metal | Xe+ Plasma |

| Ion Beam Resolution | <7 nm @ 30 kV | Not specified |

| Ion Accel. Voltage | 5 - 30 kV | 2 - 30 kV |

| Gas Injection System | Platinum | MultiChem |

| Key Features | Cross-sectional milling, Nanofabrication, TEM lamella preparation | Large volume 3D characterization, Ga+-free sample preparation, Micromachining |

Experimental Protocols

The following sections detail standardized methodologies for key experiments commonly performed at electron microscopy facilities like the this compound.

Biological Sample Preparation for TEM

The preparation of biological specimens for TEM is a meticulous process aimed at preserving the ultrastructure of cells and tissues. The following protocol outlines a conventional chemical fixation and embedding procedure.

-

Primary Fixation : The initial step is to stabilize the cellular structures. This is typically achieved by immersing the sample in a solution of 2.5% glutaraldehyde (B144438) and 2-4% paraformaldehyde in a suitable buffer (e.g., phosphate (B84403) buffer) for a duration ranging from 30 minutes to overnight.

-

Rinsing : The fixed sample is thoroughly rinsed with the buffer to remove excess fixative.

-

Secondary Fixation : To enhance contrast, particularly of membranes, the sample is post-fixed in a 1% osmium tetroxide solution for 1-2 hours.

-

Dehydration : The water within the sample is gradually replaced with an organic solvent, typically through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 50%, 70%, 90%, 100%).

-

Infiltration : The dehydrated sample is infiltrated with a resin (e.g., Epoxy or Spurr's resin) by gradually increasing the concentration of the resin in the solvent.

-

Embedding and Polymerization : The infiltrated sample is placed in a mold with fresh resin and polymerized in an oven at a specific temperature (e.g., 60-70°C) for 24-48 hours.

-

Sectioning : The hardened resin block containing the sample is trimmed, and ultrathin sections (typically 70-90 nm) are cut using an ultramicrotome equipped with a diamond knife.

-

Staining : The sections are collected on a TEM grid and stained with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to further enhance contrast.

Site-Specific TEM Sample Preparation using FIB-SEM

Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) is a powerful technique for preparing electron-transparent sections (lamellae) from specific regions of a bulk sample for TEM analysis.

-

Site Selection and Protection : The area of interest on the sample is identified using the SEM. A protective layer, typically platinum, is deposited over this area using the gas injection system to prevent damage during ion milling.

-

Coarse Milling : A high-current gallium or xenon ion beam is used to mill away material on either side of the protected region, creating a "trench" and leaving a thin, vertical section of the material (the lamella).

-

Lift-Out : A micromanipulator needle is attached to the lamella. The bottom and sides of the lamella are then cut free from the bulk material using the ion beam. The lamella, attached to the needle, is carefully lifted out of the trench.

-

Mounting : The extracted lamella is transferred and attached to a TEM grid, often using ion-beam-assisted platinum deposition to "weld" it in place.

-

Final Thinning : The lamella is thinned from both sides using a lower current ion beam to achieve electron transparency (typically less than 100 nm).

-

Low-Energy Polishing : A final polishing step with a very low energy ion beam is often performed to remove any amorphous surface layer created during the higher-energy milling steps.

Accessing the Facility

The David Cockayne Centre for Electron Microscopy is accessible to researchers from across the University of Oxford and external academic and industrial users. Prospective users should contact the centre's administration to discuss their project requirements and the available access routes, which include training for independent use and service work conducted by the centre's staff. For grant applications, it is advisable to contact the facility management in advance to obtain the latest access rates and technical consultation.

References

An In-depth Technical Guide to the Core Research Facilities of the Centre for Medicines Discovery, University of Oxford

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Centre for Medicines Discovery (CMD) at the University of Oxford stands as a pivotal institution in the landscape of early-stage drug discovery.[1][2] Established in 2020 through the strategic amalgamation of the Target Discovery Institute (TDI) and the Structural Genomics Consortium (SGC), the CMD consolidates a multidisciplinary array of expertise under one roof.[1] This technical guide provides an in-depth overview of the core research facilities at the CMD, designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the Centre's capabilities. The CMD's mission is to pioneer novel therapeutic avenues, cultivate innovative technologies, and forge extensive partnerships to translate fundamental scientific discoveries into tangible medicinal advancements.[1] This is achieved through a synergistic approach that leverages state-of-the-art platforms in protein production, structural biology, high-throughput screening, functional genomics, mass spectrometry, and chemical biology.

Core Research Platforms: A Quantitative Overview

The research infrastructure at the Centre for Medicines Discovery is organized into several interconnected platforms, each providing a suite of advanced instrumentation and expertise. The quantitative data regarding the key equipment across these platforms are summarized below for ease of comparison.

High-Throughput Screening (HTS) and Cellular HTS & CRISPR/Cas9 Screening Facility

The HTS facility, led by Associate Professor Daniel Ebner, provides comprehensive capabilities for high-throughput cell-based small compound and CRISPR screens.[1] Major investments have equipped the facility with cutting-edge automation for liquid handling, multi-platform plate readers, and high-content imaging systems, enabling the execution of highly complex and diverse screening campaigns.[1]

| Equipment Category | Instrument | Key Specifications and Capabilities |

| High-Throughput Liquid Handling | 2 x PerkinElmer Janus Liquid Handling Workstations | Fully integrated systems for automated liquid handling in 96, 384, and 1536-well plate formats. One workstation is housed in a ScanLaf Class 1 biological robotics enclosure, and the other in a BigNeat Class 2 enclosure for cell-based screening. |

| BioTek Plate Washers | Automated plate washing for various assay formats. | |

| FlexDrop Reagent Dispensers | Precise and rapid dispensing of reagents. | |

| High-Throughput Plate Reading | PerkinElmer EnVision Multilabel Plate Reader | Integrated with liquid handling workstations and automated plate stackers. Capable of AlphaScreens, Fluorescence Intensity, Fluorescence Polarization, Time-Resolved Fluorescence (TRF), luminescence, and absorbance readouts. |

| High-Content Imaging | GE InCell 1000 High Content Imager | Automated with a SCARA laboratory robot and controlled by PAA Overload 2 scheduling software for large batch cell-based high-content imaging screens. |

| PerkinElmer Operetta High Content Imager | Also automated with a SCARA laboratory robot and controlled by PAA Overload 2 scheduling software. Equipped with a range of objectives and filters for various fluorophores. | |

| High-Throughput FACS | BD LSRII with High-Throughput Sampler (HTS) module | Located at The Experimental Medicine Division Flow Cytometry Facility for FACS-based high-throughput screens. |

| Sony SH800 cell sorter | Benchtop cell sorter with a 488nm excitation laser, used for FACS sorting of pooled genome-wide CRISPR screens. Accommodates various cell sizes with 70 µm, 100 µm, and 130 µm microfluidics sorting chips.[3] |

Lead Discovery Technologies

This platform offers a comprehensive suite of services for the discovery and development of small molecules and other protein modulators.[4] It supports protein production, biochemical and biophysical assays, and compound screening.[4]

| Equipment Category | Instrument(s) | Key Specifications and Capabilities |

| Protein Purification | ÄKTA pure, ÄKTA purifier, and ÄKTA express FPLC instruments | Substantial capacity for protein purification from E. coli, insect, and mammalian cell expression systems.[4] |

| Dionex HPLC | Used for analytical Size Exclusion Chromatography (SEC) and buffer screening.[4] | |

| Compound Storage and Liquid Handling | Labcyte Echo 550 in Access workstation; Formulatrix Tempest; ThermoFisher Combi Multidrop dispensers | Advanced systems for precise and low-volume liquid handling and compound storage.[4] |

| Multimode Plate Readers | BMG PherastarFS & FSX with plate stackers | Capable of HTRF, AlphaScreen/AlphaLisa, Fluorescence intensity and polarisation, Luminescence, and absorption assays.[4] |

| Biophysical Methods | Biacore S200 (SPR); FortéBio Octet RED384 (BLI); Nanotemper Monolith (MST); NanoTemper Prometheus NT.48 (DSF); TA Instruments NanoITC & Malvern VP-ITC (ITC) | A comprehensive suite of instruments for detailed characterization of molecular interactions.[4] |

| Assays by Mass Spectrometry | Agilent QTOF mass spectrometer with a high-throughput LC system (Agilent RapidFire) or a conventional HPLC (Agilent 1290 Infinity II) | Enables high-throughput mass spectrometry-based assays.[4] |

Discovery Proteomics and Mass Spectrometry

The Discovery Proteomics (DisPro) facility is a leading laboratory for proteomics, equipped with state-of-the-art mass spectrometers for bottom-up proteomics. The broader mass spectrometry platforms at CMD cover a wide range of applications from structural and mechanistic proteomics to metabolomics and lipidomics.

| Equipment Category | Instrument(s) | Key Specifications and Capabilities |

| LC-MS/MS Platforms | Ultima 3000 HPLC + QExactive MS (Thermo); Vanquish Neo UHPLC system + Orbitrap Ascend Tribrid MS (Thermo); Evosep One + timsTOFPro MS (Bruker); Evosep One + Orbitrap Astral MS (Thermo) | A versatile platform for a wide range of proteomics applications, from low- to high-throughput. |

| Structural & Mechanistic Proteomics | LEAP HDX Automation Robot (Trajan); Orbitrap Exploris 480 mass spectrometer with FAIMS (Thermo Scientific) | Fully equipped for cutting-edge Hydrogen-Deuterium eXchange Mass Spectrometry (HDX-MS) experiments to study protein structure and conformational dynamics.[5] |

Experimental Protocols

The Centre for Medicines Discovery employs a range of sophisticated experimental protocols. Below are detailed methodologies for some of the key experiments conducted at the facility.

Protocol for Pooled Lentiviral CRISPR-Cas9 Loss-of-Function Screens

This protocol provides a framework for conducting genome-wide loss-of-function screens to identify genes that modify a specific cellular phenotype.

1. Library and Cell Line Preparation:

-

Library Selection: The facility utilizes pooled lentiviral CRISPR libraries, such as the GeCKO v2 (Genome-scale CRISPR Knock-Out) library, which contains a heterogeneous population of lentiviral transfer vectors, each with an individual guide RNA (gRNA) targeting a single gene.

-

Cell Line Transduction with Cas9: Target cells are transduced with a lentiviral vector constitutively expressing Cas9 nuclease. Stable Cas9 expression is crucial for the duration of the screen.

2. Lentivirus Production and Titer Determination:

-

Lentiviral particles for the pooled sgRNA library are produced in-house.

-

The viral titer is determined to calculate the appropriate multiplicity of infection (MOI).

3. CRISPR Library Transduction:

-

Target cells expressing Cas9 are transduced with the pooled sgRNA lentiviral library at a low MOI of 0.3-0.5. This ensures that most cells receive only a single sgRNA, linking a specific genetic perturbation to an observable phenotype.

-

A sufficient number of cells are transduced to achieve a coverage of 300-500 cells per sgRNA. For a library with 65,389 sgRNAs, this translates to approximately 33 to 65 million cells to be transduced.

4. Antibiotic Selection:

-

Following transduction, cells are subjected to puromycin (B1679871) selection for approximately 7 days to eliminate non-transduced cells.

5. Phenotypic Screening:

-

The transduced cell population is expanded and then subjected to a selection pressure relevant to the biological question (e.g., drug treatment, specific culture conditions).

-

The screen duration is typically between 6 and 12 cell doublings.

6. Sample Collection and Genomic DNA Extraction:

-

Cells are collected from both the treated and control populations.

-

Genomic DNA is extracted from the cell pellets.

7. Next-Generation Sequencing (NGS) and Data Analysis:

-

The sgRNA sequences integrated into the genome are amplified by PCR.

-

The amplicons are sequenced using NGS at the Wellcome Trust Centre for Human Genetics.

-

The frequency of each sgRNA in the treated versus control populations is quantified.

-

Statistical analysis is performed to identify sgRNAs that are significantly enriched or depleted, thereby identifying genes that modulate the phenotype of interest.

Protocol for siRNA High-Throughput Screening

The TDI facility employs two main reverse transfection protocols for siRNA screening. The choice of protocol depends on the specific requirements of the screen.

1. Assay Development and Validation:

-

Initial Consultation: Researchers consult with the HTS facility manager to discuss the screen's objectives, assay design, choice of reagents, and potential costs.[6]

-

Transfection Optimization: Transfection conditions are optimized to ensure efficient siRNA delivery with minimal cell toxicity. Cell viability should not be reduced by more than 10-20% with a non-targeting control siRNA.[6]

-

Assay Validation: A thorough validation process is conducted, including stability and process studies, liquid handling validation, plate uniformity assessment, and control validation (e.g., Z' calculation).[3]

2. Reverse Transfection Protocol (Example: Mini-clonogenic Screen):

-

Plate Preparation: A library of siRNAs is arrayed in 96 or 384-well plates.

-

Transfection: Cells are seeded into the plates containing the siRNAs, initiating reverse transfection.

-

Cell Splitting (for replicate plates): After 24 hours, cells are trypsinized and split into multiple replicate plates. This method uses smaller amounts of siRNA and can reduce plate-to-plate variability.[6]

-

Treatment: Replicate plates are subjected to the experimental treatment (e.g., irradiation).[6]

-

Incubation: Plates are incubated for 5-7 days to allow for the phenotypic effect to manifest (e.g., colony formation).[6]

-

Readout: Cells are fixed, and the phenotype is quantified (e.g., colony counting).[6]

Protocol for High-Throughput Protein Expression and Solubility Screening

This protocol outlines a pipeline for the rapid screening of a large number of protein constructs to identify those that express solubly.

1. Target Optimization and Construct Design:

-

Bioinformatic analysis is used to select and optimize protein targets, often focusing on constructs with ordered secondary structures to increase the likelihood of soluble expression.

2. High-Throughput Cloning:

-

Selected protein targets are cloned into suitable expression vectors in a 96-well format.

3. High-Throughput Transformation:

-

The library of expression plasmids is transformed into an appropriate E. coli expression strain, such as BL21(DE3), in a 96-well format.

4. High-Throughput Expression and Solubility Screening:

-

Expression Induction: Small-scale cultures are grown in 96-deep-well plates and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: Cells are harvested and lysed directly in the 96-well plates.

-

Solubility Analysis: The lysates are centrifuged, and the soluble and insoluble fractions are separated.

-

SDS-PAGE Analysis: Samples from the total cell lysate, soluble fraction, and insoluble pellet are analyzed by SDS-PAGE to determine the expression level and solubility of each protein construct.

Visualizing Workflows and Pathways

To further elucidate the complex processes and relationships within the Centre for Medicines Discovery, the following diagrams have been generated using the DOT language.

High-Throughput Screening (HTS) Workflow

This diagram illustrates the typical workflow for a high-throughput screening campaign at the CMD.

Caption: A generalized workflow for high-throughput screening at the CMD.

CRISPR-Cas9 Loss-of-Function Screening Workflow

This diagram outlines the key steps involved in a pooled CRISPR-Cas9 loss-of-function screen.

Caption: Workflow for a pooled CRISPR-Cas9 loss-of-function screen.

Kinase Signaling Pathway

This diagram represents a simplified, generic kinase signaling cascade, a key area of research within the CMD's Cellular Signalling group.

Caption: A simplified representation of a mitogen-activated protein kinase (MAPK) signaling pathway.

References

- 1. High Throughput Screening — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 2. Home — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 3. Cellular HTS and CRISPR/Cas9 Screening Facility — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 4. Lead Discovery Technologies — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 5. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. siRNA Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]

Unveiling the Nanoscale: An In-depth Guide to Electron Microscopy for Materials Science

For researchers, scientists, and drug development professionals, understanding the micro and nanostructure of materials is paramount to innovation. Electron microscopy stands as a cornerstone technique, offering unparalleled insights into the morphology, composition, and crystalline structure of materials. This technical guide delves into the core principles of the two primary electron microscopy techniques—Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)—and their powerful analytical counterparts, providing a comprehensive resource for advanced materials characterization.

Electron microscopes utilize a beam of accelerated electrons to illuminate a specimen, providing significantly higher resolution and magnification than conventional light microscopes.[1][2] This capability stems from the much shorter wavelength of electrons compared to photons of visible light.[2][3] The two main types of electron microscopes, TEM and SEM, each offer unique advantages for materials science research.[1]

Core Principles and Instrumentation

At the heart of every electron microscope are several key components: an electron source to generate electrons, electromagnetic lenses to focus and manipulate the electron beam, a sample stage, and detectors to capture the signals produced from the interaction of the electron beam with the sample.[4][5][6] The entire electron column is maintained under a high vacuum to prevent the scattering of electrons by air molecules.[7]

Transmission Electron Microscopy (TEM)

In a TEM, a high-energy electron beam is transmitted through an ultrathin specimen (typically less than 100 nm thick).[3][8] The interactions between the electrons and the material's atoms as the beam passes through create an image that reveals the internal structure of the sample.[3] TEM can achieve magnifications of over 50 million times, enabling the visualization of features at the atomic scale.[1]

Key Components of a TEM: [8]

-

Electron Gun: Generates a high-energy electron beam.

-

Condenser Lenses: Focus the electron beam onto the sample.[9]

-

Objective Lens: Forms the initial magnified image and diffraction pattern.[8]

-

Intermediate and Projector Lenses: Further magnify the image onto a detector.

-

Detector: A fluorescent screen or a digital camera (like a CCD) captures the final image.[8]

Scanning Electron Microscopy (SEM)

Unlike TEM, which analyzes transmitted electrons, SEM creates an image by scanning a focused electron beam across the surface of a bulk sample.[7][10] The interaction of the primary electron beam with the sample's surface generates various signals, primarily secondary electrons and backscattered electrons, which are then collected by detectors to form a three-dimensional-like image of the sample's topography and composition.[7] SEMs can magnify samples up to 1-2 million times.[1]

Key Components of an SEM: [7]

-

Electron Gun: Produces the primary electron beam.

-

Condenser and Objective Lenses: Focus the electron beam to a fine spot on the sample surface.

-

Scan Coils: Raster the electron beam across the sample's surface.

-

Detectors: Collect secondary electrons, backscattered electrons, and other signals.

-

Sample Chamber: Holds the sample under vacuum.

Analytical Techniques in Electron Microscopy

Modern electron microscopes are often equipped with additional detectors that enable powerful analytical techniques for elemental and chemical analysis.

Energy-Dispersive X-ray Spectroscopy (EDS)

When the high-energy electron beam strikes the sample, it can eject inner-shell electrons from the atoms.[11] Electrons from higher energy shells then drop to fill these vacancies, emitting characteristic X-rays with energies unique to each element.[11][12] An EDS detector measures the energy and intensity of these X-rays to determine the elemental composition of the sample.[11][13] EDS is a widely used technique for qualitative and semi-quantitative elemental analysis and mapping.[11][14]

Electron Energy Loss Spectroscopy (EELS)

EELS is an analytical technique used in conjunction with TEM.[15] It analyzes the energy distribution of electrons that have passed through the sample. Some electrons lose a specific amount of energy due to inelastic scattering, which is characteristic of the elements and chemical bonding present in the material.[15][16] EELS can provide information on elemental composition, chemical bonding, and electronic properties.[15][17] It is particularly sensitive to lighter elements.[18]

Electron Diffraction

When the electron beam in a TEM passes through a crystalline sample, the electrons are diffracted by the periodic arrangement of atoms, creating a diffraction pattern.[19][20] This pattern provides information about the crystal structure, orientation, and phase of the material.[3][19] Selected Area Electron Diffraction (SAED) is a common technique used to obtain diffraction information from a specific area of the sample.[21]

Quantitative Data Summary

The capabilities of electron microscopes can be summarized by several key quantitative parameters. The following tables provide a general comparison of typical specifications for TEM and SEM, as well as a comparison of the analytical capabilities of EDS and EELS.

| Parameter | Transmission Electron Microscope (TEM) | Scanning Electron Microscope (SEM) |

| Resolution | < 0.1 nm (atomic resolution)[22] | ~0.5 nm - 5 nm[17] |

| Magnification | > 50,000,000x[1] | 10x - 2,000,000x[17] |

| Accelerating Voltage | 60 - 300 kV[17] | 0.1 - 30 kV[23] |

| Sample Thickness | < 100 nm (electron transparent)[8] | No specific thickness limitation |

| Information Obtained | Internal structure, crystallography, morphology[1] | Surface topography, morphology, composition[1] |

Table 1: Comparison of Typical TEM and SEM Specifications.

| Parameter | Energy-Dispersive X-ray Spectroscopy (EDS) | Electron Energy Loss Spectroscopy (EELS) |

| Detectable Elements | Beryllium (Be) to Uranium (U) | Lithium (Li) to Uranium (U) |

| Energy Resolution | ~130 eV | < 1 eV[18] |

| Detection Limits | 0.1 - 0.5 wt% | ~10-20 ppm for some elements[16] |

| Spatial Resolution | ~1 - 10 nm | < 1 nm[18] |

| Information Provided | Elemental composition and distribution[13] | Elemental composition, chemical bonding, electronic structure[15] |

Table 2: Comparison of EDS and EELS Analytical Capabilities.

Experimental Protocols

The quality of electron microscopy results is highly dependent on proper sample preparation. The primary goal is to create a specimen that is representative of the bulk material and suitable for the specific microscopy technique.

TEM Sample Preparation

TEM samples must be electron transparent, meaning they need to be thinned to less than 100 nm.[8] Common methods include:

-

Mechanical Polishing and Dimpling: The sample is mechanically thinned to a few micrometers.

-

Ion Milling: A focused beam of ions is used to sputter material from the sample until a small, electron-transparent area is created.

-

Electropolishing: An electrochemical process used to thin conductive samples.

-

Ultramicrotomy: A technique used to slice thin sections of polymers and biological materials.

-

Focused Ion Beam (FIB): A precise technique that uses a focused ion beam to cut out a thin lamella from a specific region of interest.[8]

Detailed Methodology for FIB-SEM Lift-Out for TEM Sample Preparation: [8]

-

Locate the Region of Interest (ROI): Use the SEM to identify the specific area for analysis.

-

Protective Layer Deposition: Deposit a layer of platinum or carbon over the ROI to protect it from ion beam damage.

-

Trench Milling: Mill two trenches on either side of the ROI to create a thin "lamella".

-

Lift-Out: Use a micromanipulator to attach to the lamella, cut it free from the bulk sample, and lift it out.

-

Mounting: Weld the lamella to a TEM grid.

-

Final Thinning: Thin the lamella to electron transparency (typically < 100 nm) using the ion beam at progressively lower energies to minimize surface damage.

SEM Sample Preparation

SEM samples need to be conductive to prevent the buildup of electrostatic charge from the electron beam.[10] Non-conductive samples are typically coated with a thin layer of a conductive material, such as gold, platinum, or carbon.[24]

Detailed Methodology for Sputter Coating of Non-Conductive SEM Samples:

-

Sample Mounting: Securely mount the sample onto an SEM stub using conductive adhesive.

-

Loading into Sputter Coater: Place the stub with the sample into the chamber of a sputter coater.

-

Vacuum Pumping: Evacuate the chamber to a low pressure.

-

Gas Introduction: Introduce an inert gas, typically argon, into the chamber.

-

Sputtering: Apply a high voltage to a target of the coating material (e.g., gold). This creates a plasma, and argon ions bombard the target, dislodging atoms of the coating material.

-

Coating Deposition: The dislodged atoms deposit as a thin, uniform conductive layer onto the sample surface. The thickness of the coating is typically a few nanometers.

Visualizing Workflows and Principles

The following diagrams, created using the DOT language, illustrate key workflows and principles in electron microscopy.

Caption: A typical workflow for materials characterization using a Transmission Electron Microscope.

Caption: A standard workflow for surface analysis of materials using a Scanning Electron Microscope.

Caption: Interaction of the primary electron beam with a sample, generating various signals for analysis.

References

- 1. vaccoat.com [vaccoat.com]

- 2. Resolution as a function of accelerating voltage in electron microscopy of semithick biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. scribd.com [scribd.com]

- 5. MyScope [myscope.training]

- 6. MyScope [myscope.training]

- 7. mmm.edpsciences.org [mmm.edpsciences.org]

- 8. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]

- 9. SEM Accelerating Voltage: Impact on Resolution - Element Pi [elementpi.com]

- 10. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 11. scispace.com [scispace.com]

- 12. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]

- 13. m.youtube.com [m.youtube.com]

- 14. users.encs.concordia.ca [users.encs.concordia.ca]

- 15. Sample Preparation | er-c [er-c.org]

- 16. Sensitivity/Detection Limit of EELS [globalsino.com]

- 17. Electron Microscopy | TEM vs SEM | Thermo Fisher Scientific - US [thermofisher.com]

- 18. globalspec.com [globalspec.com]

- 19. mcgill.ca [mcgill.ca]

- 20. kfu.edu.sa [kfu.edu.sa]

- 21. eag.com [eag.com]

- 22. JEOL USA blog | When to Choose EDS Analysis Over EELS? [jeolusa.com]

- 23. youtube.com [youtube.com]

- 24. SEM sample preparation techniques | University of Gothenburg [gu.se]

Services offered at David Cockayne Centre for Electron Microscopy.

An In-depth Technical Guide to the Core Services of the David Cockayne Centre for Electron Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the instrumentation and services offered at the David Cockayne Centre for Electron Microscopy (DCCEM), a world-class facility located at the Department of Materials, University of Oxford. The centre provides a suite of advanced electron microscopes and sample preparation equipment, supported by a team of expert scientists. This document details the technical specifications of the available instrumentation, outlines key experimental protocols, and provides a guide to accessing the centre's resources.

Core Imaging and Analysis Services

The this compound offers a comprehensive range of electron microscopy techniques to cater to a wide variety of research needs, from atomic-resolution imaging to large-scale 3D characterization. The core services are centered around three main types of instrumentation: Transmission Electron Microscopes (TEM), Scanning Electron Microscopes (SEM), and Focused Ion Beam (FIB) systems.

Transmission Electron Microscopy (TEM)

TEM is a powerful technique for high-resolution imaging and analysis of the internal structure of materials. The this compound houses a range of TEMs capable of atomic-resolution imaging, chemical analysis, and in-situ experiments.

Table 1: Transmission Electron Microscopes - Technical Specifications

| Instrument | Key Features | Accelerating Voltage | Resolution | Detectors & Capabilities |

|---|---|---|---|---|

| JEOL ARM-200F | CFEG Cs probe corrected STEM | 80, 200 kV | STEM: <80 pm | BF, ADF, HAADF detectors, EELS, EDX |

| JEOL JEM-3000F | Field Emission Gun TEM | 300 kV | Point: 0.17 nm | Gatan Imaging Filter (GIF), EDX, STEM |

| JEOL JEM-2100 | Entry-level research and training TEM | 80 - 200 kV | Point: 0.23 nm, Lattice: 0.14 nm | Gatan Orius CCD camera, Oxford Instruments EDS |

Scanning Electron Microscopy (SEM)

SEM is used to produce high-resolution images of the surface of a sample. It is a versatile technique for topographical, morphological, and compositional analysis.

Table 2: Scanning Electron Microscopes - Technical Specifications

| Instrument | Key Features | Accelerating Voltage | Resolution | Detectors & Capabilities |

|---|---|---|---|---|

| Zeiss Merlin - Analytical | High-resolution FEG-SEM | 20V - 30kV | 0.8 nm @ 15kV, 1.6 nm @ 1kV | In-lens SE, EsB, 4-quadrant BSE, A-STEM, Oxford Instruments Xmax 150 EDX, Cryo-stage |

| Zeiss Merlin - EBSD | FEG-SEM with EBSD | 20V - 30kV | 0.8 nm @ 15kV, 1.6 nm @ 1kV | In-lens SE, EsB, Bruker Quantax EBSD with eFlash camera |

| Zeiss EVO | Tungsten source SEM | 0.2 - 30 kV | 3.5 nm @ 30kV | SE, 5-segment BSE, Bruker Quantax e-Flash1000 EBSD, Oxford Instruments X-act EDX |

| JEOL JSM-5510 | Teaching laboratory SEM | 0.5 - 30 kV | 3.5 nm @ 30kV (high vacuum) | SE, BSE, EDX |

Focused Ion Beam (FIB) Systems

FIB systems use a focused beam of ions to mill and image samples with nanoscale precision. They are widely used for site-specific analysis, TEM sample preparation, and 3D characterization.

Table 3: Focused Ion Beam Systems - Technical Specifications

| Instrument | Key Features | Ion Source | SEM Resolution | FIB Resolution | Key Capabilities |

|---|---|---|---|---|---|

| Zeiss NVision 40 | FIB-SEM with Gemini SEM column | Ga+ | 1.1 nm @ 20kV | 4 nm | In-situ lift-out, Raith Elphy Quantum lithography, Gas Injection System (W, C, SiO2) |

| Zeiss Auriga | FEG-SEM FIB with Gemini SEM column | Ga+ | 1.0 nm @ 15kV | 2.5 nm | In-situ lift-out, Gas Injection System (C, W, Pt), Atlas 3D automated cross-sectioning |

| Zeiss Crossbeam 540 | FIB-SEM with Capella FIB and Gemini II SEM columns | Ga+ | - | - | Nanofabrication, 3D EDX and EBSD, Oxford Instruments XMaxN 150 EDX and Nordlys Max EBSD |

| ThermoFisher Helios G4-CXe PFIB | Plasma-FIB with analytical capabilities | Xe+ | - | - | Large area cross-sectioning, SIMS, EDX |

Sample Preparation Services

The this compound provides a comprehensive suite of sample preparation equipment to ensure that samples are in optimal condition for electron microscopy analysis.

Table 4: Key Sample Preparation Equipment - Capabilities

| Instrument | Technique | Key Capabilities and Specifications |

|---|---|---|

| Fischione 1010 Ion Mill | Ion Beam Milling | Two independently adjustable Penning ion guns, milling angle range 0-45°, LN2 cooling. |

| Fischione 1040 NanoMill | Low-energy Ion Milling | Ultra-low energy ion source (50 eV to 2 keV), concentrated ion beam (<1 µm), LN2 cooling. Ideal for post-FIB cleaning. |

| Gatan PECS II | Ion Beam Milling & Coating | Two Penning ion guns, ion beam energy 0.1 - 8.0 keV, sample rotation, and coating capabilities. |

| Leica ACE600 Coater | Sputter and Carbon Coating | High vacuum coater for depositing thin conductive layers of metals (e.g., Au, Pt, Cr) or carbon. |

| Bio Rad Gold Sputter Coater | Sputter Coating | For routine coating of non-conductive samples with a layer of gold. |

| Gatan 656 Dimple Grinder | Mechanical Grinding | For pre-thinning TEM samples to near electron transparency. |

| Fischione 1020 Plasma Cleaner | Plasma Cleaning | Removes organic contamination from samples and holders using a low-energy plasma. |

| Buehler Isomet Low Speed Saw | Precision Cutting | For precise, low-deformation cutting of a wide range of materials. |

| Metprep Grinder/Polisher | Grinding and Polishing | For preparing flat, polished surfaces on a variety of materials. |

| Struers Labopol-5 | Grinding and Polishing | Variable speed grinder and polisher for metallographic sample preparation. |

| Logitech Precision Lapping Machine | Lapping and Polishing | For achieving highly flat and smooth surfaces on a range of materials. Plate speed: 5 to 100 rpm. |

| South Bay Technology Tripod Polisher | Mechanical Polishing | For preparing cross-sections and planar samples for SEM and TEM analysis. |

Experimental Protocols & Workflows

The following sections outline typical experimental workflows for common techniques available at the this compound.

Accessing the David Cockayne Centre for Electron Microscopy

The process for gaining access to the facilities is designed to be collaborative, ensuring that researchers receive the necessary support for their projects.

Standard TEM Sample Preparation Workflow for Materials Science

Preparing a high-quality electron-transparent sample is crucial for successful TEM analysis. The following diagram illustrates a typical workflow for preparing a solid material.

SEM with Energy-Dispersive X-ray Spectroscopy (EDX) Analysis Workflow

This workflow outlines the steps for obtaining elemental composition information from a sample using SEM-EDX.

FIB-SEM Cross-Sectioning and Imaging Workflow

This diagram illustrates the process of creating a cross-section of a specific region of interest for subsequent imaging.

Contact and Access Information

For initial inquiries and to discuss potential projects, please contact the this compound via email. The center's staff will guide you through the access process and help determine the most suitable techniques for your research.

This guide is intended to provide a comprehensive overview of the capabilities of the David Cockayne Centre for Electron Microscopy. For more detailed information on specific instruments or techniques, please visit the official this compound website or contact the facility staff directly.

Accessing the David Cockayne Centre for Electron Microscopy (DCCEM) for Academic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the David Cockayne Centre for Electron Microscopy (DCCEM) at the University of Oxford, detailing the procedures for academic researchers to gain access to its state-of-the-art instrumentation. It includes technical specifications of key equipment relevant to materials science and drug development, alongside representative experimental protocols.

Introduction to the this compound

The David Cockayne Centre for Electron Microscopy (this compound), operated by the Department of Materials at the University of Oxford, is a central facility offering access to a wide array of advanced electron microscopy and focused ion beam instrumentation.[1] The centre is staffed by experienced research support scientists who provide training and assistance to help researchers acquire high-quality data.[2] The facility's capabilities are crucial for a variety of research fields, including the characterization of novel materials and the analysis of drug delivery systems such as liposomes, microspheres, and nanoparticles.[3]

Gaining Access to the this compound

Access to the this compound is available to researchers within the University of Oxford and to external academic and commercial users. The process is managed to ensure fair usage and proper allocation of resources.

Access for University of Oxford Researchers

Researchers and project leaders from all departments within the University of Oxford are eligible to use the this compound facilities.[1] The primary steps are outlined below and visualized in the workflow diagram (Figure 1).

-

Initial Contact : Project leaders should email their initial inquiry to emaccess@materials.ox.ac.uk.[1]

-

Project Discussion : A relevant EM support scientist will follow up to discuss the scientific goals, administrative requirements, and how the centre can best support the project.[1]

-

Formal Application : For staff and students in the Department of Materials, a "Request for access to electron microscopes form" must be completed and submitted in advance of the project start date.[1]

-

Application Review : this compound staff will review the request and, after further discussion, will provide the applicant with an "EM application summary" and a "training timeline".[1]

-

Access and Training : Access is granted through a small research facility (SRF) model and is costed accordingly.[1] Support includes postgraduate lectures on microscopy techniques, practical, project-focused training on specific instruments (SEM, TEM, FIB), and one-on-one service sessions with staff scientists.[1]

Access for External Researchers

All inquiries for external access should be directed to the EM Facility Manager, Dr. Neil Young.[1][4] Researchers preparing grant applications that include funding for access to this compound facilities are also encouraged to contact Dr. Young or Professor Peter Nellist to discuss the project and obtain the latest access rates.[1]

Service Work Requests

For projects that require specific, self-contained tasks rather than full independent user training, the this compound offers a service work option. Researchers can submit an "EM Service Request" form for jobs to be carried out by the centre's expert staff.[5] This can include tasks such as:

-

SEM imaging and EDX analysis of a few specimens.

-

FIB preparation of one or two samples.

-

A TEM-based study of a specific feature.[5]

Core Instrumentation and Capabilities

The this compound houses a comprehensive suite of instruments categorized into Transmission Electron Microscopes (TEM), Scanning Electron Microscopes (SEM), Focused Ion Beam (FIB) systems, and specimen preparation equipment.[6][7] The technical specifications of key instruments highly relevant for materials and drug delivery research are summarized below.

Transmission Electron Microscopes (TEM)

TEMs are essential for high-resolution imaging of the internal structure of thin specimens. The JEOL JEM-ARM200F is particularly suited for atomic-scale characterization.

| Feature | JEOL JEM-ARM200F |

| Description | CFEG Cs probe corrected 200kV STEM, enabling atomic resolution imaging and analysis.[6] |

| Electron Source | Cold Field Emission Gun (CFEG) |

| Accelerating Voltage | 80 kV, 200 kV[8] |

| Resolution (STEM) | < 80 picometers (pm)[8] |

| Resolution (TEM) | ~110 picometers (pm)[9] |

| Key Detectors | Bright-Field (BF), Annular Dark-Field (ADF), High-Angle Annular Dark-Field (HAADF) detectors.[8] |

| Analytical Capabilities | Electron Energy Loss Spectroscopy (EELS) for elemental composition and chemical bonding information; Energy Dispersive X-ray Spectroscopy (EDX) for elemental analysis.[8][9] |

| Applications | Atomic-resolution imaging of crystalline materials, nanoparticle characterization, analysis of crystal defects, elemental mapping at the atomic scale.[10][11] |

Scanning Electron Microscopes (SEM)

SEMs are used to image the surface topography and composition of samples. The Zeiss Merlin is a high-resolution FEG-SEM with advanced analytical capabilities.

| Feature | Zeiss Merlin (Analytical) |

| Description | High-resolution Field Emission Gun (FEG) SEM with extensive analytical capabilities.[6] |

| Electron Source | Schottky Field Emission Gun |

| Accelerating Voltage | 0.02 kV to 30 kV[12] |

| Resolution | 0.8 nanometers (nm) at 15 kV[12] |

| Key Detectors | In-lens Secondary Electron (SE) Detector, Energy Selective Backscattered (EsB) Detector, Everhart-Thornley SE Detector.[12][13] |

| Analytical Capabilities | Equipped with Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis and mapping, and Electron Backscatter Diffraction (EBSD) for crystallographic analysis.[6][12] |

| Applications | High-resolution surface imaging of nanoparticles, characterization of pharmaceutical powders, analysis of cell-drug interactions, fracture surface analysis.[14] |

Focused Ion Beam (FIB) Systems

FIB systems use a focused beam of ions for precise milling, sectioning, and sample preparation, often in combination with an SEM (FIB-SEM). The ThermoFisher Helios G4 is a plasma-FIB (PFIB) system, enabling high-throughput operations.

| Feature | ThermoFisher Helios G4-CXe PFIB |

| Description | A Plasma-FIB/SEM DualBeam system that uses a Xe+ ion beam for extremely fast milling and large-volume characterization, eliminating Ga+ ion contamination.[6][15][16] |

| Ion Source | Inductively Coupled Xe+ Plasma (ICP)[15] |

| Electron Source | Monochromated Elstar SEM Column[17] |

| Key Capabilities | High-speed, large-area cross-sectioning (up to 900 µm), preparation of high-quality TEM lamella, 3D volume imaging, and precise micromachining.[17][18] |

| Analytical Capabilities | Equipped with Energy Dispersive X-ray Spectroscopy (EDS) and Electron Backscatter Diffraction (EBSD) for 3D analytical mapping. The system at this compound also has SIMS for light element detection.[15][16][18] |

| Applications | 3D characterization of cellular structures, preparation of site-specific TEM samples from biological tissues or material interfaces, subsurface analysis of medical devices or drug coatings.[18] |

Experimental Protocols and Workflows

The following sections provide a detailed, representative workflow and experimental protocol for a typical research project in drug delivery, illustrating the practical application of this compound's resources.

General Access and Project Workflow

The process of initiating and conducting a research project at this compound follows a structured path from initial idea to final data analysis. This logical flow ensures that facility resources are used efficiently and that researchers receive the appropriate level of support.

References

- 1. Access to this compound | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 2. Home | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 3. "Evaluation of Drug Delivery Systems by Electron Microscopy Techniques" by Y. V. Pathak and V. D. Labhashetwar [digitalcommons.usu.edu]

- 4. iLab Organizer :: David Cockayne Centre for Electron Microscopy [oxford.corefacilities.org]

- 5. This compound Service Work | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 6. Instruments | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 7. Facilities | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 8. Jeol ARM200F [warwick.ac.uk]

- 9. JEOL ARM 200F | Atomic Resolution TEM | Centre for High Resolution Transmission Electron Microscopy [chrtem.mandela.ac.za]

- 10. Jeol JEM-ARM200F TEM has atomic resolution | Laboratory Talk [laboratorytalk.com]

- 11. First JEOL JEM-ARM200F Electron Microscope Produces Atomic Resolu [jeolusa.com]

- 12. Zeiss Merlin High-resolution SEM | Nanousers [nanousers.mit.edu]

- 13. Zeiss Merlin [ruhr-uni-bochum.de]

- 14. news-medical.net [news-medical.net]

- 15. Helios G4 PFIB DualBeam | Los Alamos National Laboratory [lanl.gov]

- 16. Thermo-Fisher Helios G4-CXe PFIB | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 17. selectscience.net [selectscience.net]

- 18. Helios G5 PFIB UXe - Thermo Scientific | EMU [unsw.edu.au]

Navigating the Microcosm: A Technical Guide to Accessing University of Oxford's Microscopy Facilities

For Researchers, Scientists, and Drug Development Professionals

The University of Oxford stands as a global leader in research and innovation, underpinned by a network of world-class scientific facilities. For researchers in the life sciences and drug development, access to advanced microscopy is paramount for elucidating cellular mechanisms, understanding disease progression, and evaluating therapeutic efficacy. This in-depth guide provides a comprehensive overview of the key microscopy core facilities at the University of Oxford, detailing their instrumentation, services, access protocols, and representative experimental workflows.

Overview of Key Microscopy Facilities

The University of Oxford hosts a constellation of specialized microscopy facilities, each offering a unique suite of instrumentation and expertise. These facilities are largely interconnected through the --INVALID-LINK--, which promotes collaboration and knowledge sharing across the university.[1][2] The primary facilities for biological and biomedical imaging are:

-

Dunn School Bioimaging Facility: Located in the Sir William Dunn School of Pathology, this facility provides a broad range of light and electron microscopy technologies.[3][4] It is open to all members of the University of Oxford, as well as external academic and industrial researchers.[3][4]

-

Wellcome Centre for Human Genetics (WHG) Cellular Imaging Core: A major hub for microscopy in Oxford, the CICF offers cutting-edge techniques for high-content imaging, super-resolution microscopy, and live-cell imaging.[5][6] They provide comprehensive support from experimental design to data analysis and publication.[6]

-

Micron Imaging Facility: Situated in the Department of Biochemistry, Micron is an advanced bioimaging unit that develops and applies cutting-edge fluorescence microscopy technologies.[7][8] They offer access to a wide array of super-resolution and bespoke imaging systems.[8] The facility is open to both internal and external researchers.[9]

-

David Cockayne Centre for Electron Microscopy (DCCEM): Based in the Department of Materials, the this compound provides extensive capabilities in electron microscopy and microanalysis for both materials and biological sciences.[10][11] Access is available to all researchers across the University and to external users.[12]

Instrumentation and Capabilities

The microscopy facilities at the University of Oxford are equipped with a diverse range of state-of-the-art instruments. The following tables summarize the key light and electron microscopes available at the primary facilities.

Light Microscopy

| Facility | Microscope | Key Features |

| Dunn School Bioimaging Facility | Olympus SoRa spinning disc | Super-resolution and live-cell imaging |

| Zeiss 880 with fast Airyscan | Super-resolution and live-cell imaging | |

| Olympus FV1200 laser scanning confocal | Routine fixed-cell work | |

| Olympus FV1000 laser scanning confocal | Routine fixed-cell work | |

| Evos M700 | Long-term time-lapse, multi-well plate imaging, histopathology | |

| WHG Cellular Imaging Core | Zeiss LSM900 with Airyscan 2 | User-friendly super-resolution, live-cell imaging with full incubation |

| Olympus SpinSR SoRa | Spinning disc confocal with super-resolution, high-content multiwell plate assays | |

| Leica SP8 FALCON | Point scanning confocal with Fluorescence Lifetime Imaging (FLIM) | |

| Leica SP8 WLL | Point scanning confocal with a white light laser for flexible excitation | |

| Zeiss Elyra PS.1 | TIRF and Single-Molecule Localization Microscopy (SMLM) | |

| Zeiss Microbeam Laser Capture | Laser capture microdissection | |

| Micron Imaging Facility | Leica Stellaris TauSTED Xtend | STED super-resolution microscopy |

| Leica Thunder Imager Cell | Widefield imaging with computational clearing | |

| Zeiss LSM980 with Airyscan 2 | Confocal with super-resolution | |

| Olympus ScanR | High-content screening | |

| Institute of Developmental and Regenerative Medicine (IDRM) | ZEISS Lattice Lightsheet 7 | Rapid and gentle live-cell imaging at subcellular resolution.[13] |

| ZEISS 980 Airyscan 2 | Inverted confocal for rapid live-cell 4D imaging.[13] | |

| Leica DMi8 with CODEX | Inverted wide-field fluorescence microscope for automated multiplex imaging.[13] |

Electron Microscopy

| Facility | Microscope | Key Features |

| Dunn School Bioimaging Facility | JEOL 1400 Flash 120kV TEM | Negative stain and thin section TEM |

| JEOL 2100 Plus 200kV TEM | High-resolution imaging and electron tomography | |

| Zeiss Sigma 300 SEM | Topographical and elemental imaging | |

| JEOL 4700F FIB-SEM | Volume EM and FIB lift-outs | |

| Zeiss Merlin Compact FEG-SEM with Gatan 3View | Serial block face sectioning SEM | |

| David Cockayne Centre for Electron Microscopy | JEOL JSM-IT800 | High-resolution FEG SEM with analytical capabilities |

| Zeiss Merlin (Analytical and EBSD) | High-resolution FEG SEM with analytical and crystallographic capabilities | |

| Thermo-Fisher Helios G4-CXe PFIB | Plasma-FIB with analytical capabilities (SIMS and EDX) | |

| Zeiss Crossbeam 540 | FIB/SEM system | |

| JEOL-ARM200F Analytical STEM | Atomic resolution scanning transmission electron microscopy | |

| JEOL-GrandARM 300kV TEM/STEM | Atomic resolution TEM/STEM |

Accessing the Facilities

Access to the microscopy facilities at the University of Oxford follows a structured process designed to ensure that researchers receive the appropriate training and support for their projects. The general workflow for gaining access is outlined below.

Access Workflow for University of Oxford Researchers

Caption: Workflow for University of Oxford researchers to gain access to microscopy facilities.

Access for External Academic and Industrial Users

Most facilities welcome external users, though the access procedure involves additional administrative steps.[3][9] The general workflow is as follows:

Caption: General access workflow for external academic and industrial users.

For external users, it is crucial to initiate contact with the facility manager well in advance of the planned research.[12] Costs for external users are determined on a project-by-project basis and a formal quotation will be provided.[4][9]

Experimental Protocols

While specific protocols are highly dependent on the sample and the research question, this section provides detailed methodologies for common experiments performed at the University of Oxford's microscopy facilities.

Sample Preparation for Scanning Electron Microscopy (SEM) of Biological Samples

This protocol is a representative workflow for preparing biological samples for SEM imaging.

Caption: A typical workflow for preparing biological samples for SEM.[14]

Methodology:

-

Primary Fixation: Samples are fixed with an aldehyde-based fixative, such as 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, PBS), to crosslink proteins and preserve the cellular structure.[14]

-

Washing: The samples are washed with the buffer to remove the excess fixative.

-

Secondary Fixation: Post-fixation is performed with 1% osmium tetroxide, which stabilizes lipids and increases sample conductivity.[14]

-

Washing: The samples are washed with distilled water to remove the osmium tetroxide.

-

Dehydration: The water in the sample is gradually replaced with an organic solvent, typically through a graded series of ethanol or acetone (B3395972) (e.g., 30%, 50%, 70%, 90%, 100%).[14]

-

Drying: The solvent is removed without causing structural damage. This is most commonly achieved through critical point drying, where the solvent is replaced with liquid carbon dioxide, which is then brought to its critical point and vaporized. Alternatively, chemical drying with agents like hexamethyldisilazane (B44280) (HMDS) can be used.[14]

-

Mounting: The dried sample is mounted onto an SEM stub using conductive adhesive.

-

Coating: A thin layer of a conductive material, such as gold or platinum, is deposited onto the sample surface using a sputter coater to prevent charging under the electron beam.[14]

Immunofluorescence Staining for Confocal Microscopy

This protocol outlines a standard procedure for preparing adherent cells for immunofluorescence imaging.

Methodology:

-

Cell Culture: Cells are grown on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Fixation: The cells are fixed to preserve their morphology and antigenicity. A common method is to use 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

-

Washing: The coverslips are washed three times with PBS to remove the fixative.

-

Permeabilization: If the target protein is intracellular, the cell membrane is permeabilized to allow antibody access. This is typically done with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Blocking: To prevent non-specific antibody binding, the cells are incubated in a blocking buffer (e.g., 1-5% bovine serum albumin (BSA) in PBS with 0.1% Triton X-100) for at least 1 hour.

-

Primary Antibody Incubation: The cells are incubated with the primary antibody, which is diluted in the blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

Washing: The coverslips are washed three times with the washing buffer (e.g., 0.1% Triton X-100 in PBS).

-

Secondary Antibody Incubation: The cells are incubated with a fluorescently-labeled secondary antibody that specifically binds to the primary antibody. This is typically done for 1 hour at room temperature in the dark to protect the fluorophore.

-

Washing: The coverslips are washed three times with the washing buffer.

-

Counterstaining (Optional): The cell nuclei can be stained with a DNA-binding dye like DAPI.

-

Mounting: The coverslips are mounted onto a glass slide using an anti-fade mounting medium.

-

Sealing: The edges of the coverslip are sealed with nail polish to prevent drying. The slide is then ready for imaging on a confocal microscope.

Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM requires the sample to be rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This preserves the native structure of the macromolecules.

Methodology:

-

Sample Optimization: The protein of interest must be highly pure (>99%) and biochemically stable in a suitable buffer.[15]

-

Grid Preparation: A small volume (typically 3-4 µL) of the purified sample is applied to a cryo-EM grid.

-

Blotting: Excess liquid is blotted away to create a thin film of the sample on the grid.

-

Plunge-Freezing: The grid is rapidly plunged into a cryogen, such as liquid ethane, to vitrify the sample.[16]

-

Grid Screening: The vitrified grids are screened in a transmission electron microscope to assess ice thickness and particle distribution.

-

Data Collection: Grids with suitable ice and particle distribution are used for high-resolution data collection.

Data Analysis and Support

All major microscopy facilities at the University of Oxford provide access to high-performance computing workstations equipped with a suite of image analysis software.[4][6][17]

Available Software

-

Commercial Software: Imaris, Arivis Vision4D, Huygens, Zen, LAS X.[6][17]

-

Open-Source Software: Fiji/ImageJ, CellProfiler, IMOD.[4][6]

Data Analysis Support

The level of data analysis support varies between facilities, but generally includes:

-

Training: Courses and workshops on image analysis software and principles are offered.[18]

-

Consultation: Facility staff are available to provide expert advice on data analysis strategies and troubleshooting.[6]

-

Collaborative Analysis: For complex projects, collaborative analysis with facility staff may be possible.

The Micron facility, for example, has a dedicated analysis suite and supports the use of the Open Microscopy Environment (OME) for data management.[17] The WHG Cellular Imaging Core also offers support in generating analysis pipelines, including those utilizing AI and machine learning.[19]

Conclusion

The University of Oxford offers an exceptional ecosystem of microscopy facilities, providing researchers with access to a comprehensive range of cutting-edge imaging technologies and expertise. By following the established access protocols and engaging with the knowledgeable facility staff, researchers from both within and outside the university can leverage these powerful resources to advance their scientific discoveries and drug development programs. Early consultation with facility managers is strongly recommended to ensure that experimental design, sample preparation, and data analysis strategies are optimized for success.

References

- 1. Facilities | Oxford Bioimaging Network [oxfordbioimagingnetwork.web.ox.ac.uk]

- 2. About | Oxford Bioimaging Network [oxfordbioimagingnetwork.web.ox.ac.uk]

- 3. microscopy.arizona.edu [microscopy.arizona.edu]

- 4. rms.org.uk [rms.org.uk]

- 5. Microscopy Facilities — Centre for Human Genetics [chg.ox.ac.uk]

- 6. Cellular Imaging Core — Centre for Human Genetics [chg.ox.ac.uk]

- 7. micronoxford.com [micronoxford.com]

- 8. Micron Imaging Facility | Biochemistry [bioch.ox.ac.uk]

- 9. micronoxford.com [micronoxford.com]

- 10. Home | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 11. Facilities | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 12. Access to this compound | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 13. idrm.ox.ac.uk [idrm.ox.ac.uk]

- 14. SEM sample preparation techniques | University of Gothenburg [gu.se]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. micronoxford.com [micronoxford.com]

- 18. micronoxford.com [micronoxford.com]

- 19. Cell Imaging, Oxford, UK - Instruct-ERIC [instruct-eric.org]

Navigating the David Cockayne Centre for Electron Microscopy (DCCEM): A Technical Guide to Instrument Booking and User Training

For researchers, scientists, and drug development professionals, accessing cutting-edge electron microscopy instrumentation is paramount for advancing scientific discovery. This in-depth guide provides a comprehensive overview of the instrument booking and user training procedures at the David Cockayne Centre for Electron Microscopy (DCCEM), a world-class facility at the University of Oxford. This document outlines the necessary protocols, from initial access requests to hands-on training and instrument reservation.

Gaining Access to this compound Facilities

Access to the this compound's state-of-the-art electron microscopy and focused ion beam instrumentation is a structured process designed to accommodate a diverse range of users, from internal staff and students to external academic and commercial researchers. The initial step for all prospective users is to formally request access.

Access for University of Oxford Materials Staff and Students

Project leaders, supervisors, or Principal Investigators (PIs) within the Department of Materials should initiate the process by completing a "Request for access to electron microscopes form".[1] While the main influx of applications is anticipated in September annually, new requests are welcomed at any time.[1] Following the submission, this compound staff will engage with the researchers to discuss the project's specific needs. Subsequently, a completed "EM application summary" and a "training timeline" will be provided to the applicants before the commencement of any training.[1] For any inquiries, the primary point of contact is --INVALID-LINK--.[1]

Access for Researchers from Other University of Oxford Departments

The this compound extends its facilities to all researchers across the University of Oxford.[1] Project leaders from other departments should direct their initial access requests to --INVALID-LINK--.[1] A relevant EM support scientist will then make contact to discuss the scientific and administrative facets of the request.[1] Access is provided through the small research facility (SRF) model, and all associated costs for training and instrument usage are charged at the published SRF rate.[1]

Access for External Users (Other Higher Education Institutions and Commercial Companies)

The this compound is also accessible to researchers from other higher education institutions and commercial entities. The initial point of contact for these users is also --INVALID-LINK--. An EM support scientist will then liaise with the interested party to discuss the project requirements and logistical arrangements.

User Training Pathways

The this compound offers a multi-faceted approach to user training, ensuring that researchers are proficient in the operation of the complex instrumentation. The training framework includes theoretical coursework, practical hands-on sessions, and specialized workshops.

It is important to note that, according to the most recent information available, the this compound is currently unable to offer training for new users of Scanning Electron Microscopes (SEM), Focused Ion Beam (FIB) instruments, and Transmission Electron Microscopes (TEM).[2] In lieu of this, a service-based access model has been established (see Section 3). However, users who are already partially trained or wish to expand their existing skill set may have opportunities for online training.[2]

Postgraduate Lecture Courses

The this compound provides postgraduate level lecture courses on electron microscopy techniques during the Michaelmas and Hilary terms.[1] These courses are open to all and are offered without charge.[1] A foundational course, "Foundation Topics for Electron Microscopy," covers the essential physics of optical systems, waves, diffraction, and the behavior of charged particles in electric and magnetic fields.[3]

Practical, Project-Focused User Training

For eligible users, the this compound offers practical, project-focused training on SEM, TEM, and FIB instruments.[1] This training is typically conducted in small groups or on a one-to-one basis with an EM support scientist and is tailored to the specific research needs of the user.[3] The curriculum includes introductions to the practical operation of the microscopes and can extend to more advanced techniques such as energy-dispersive X-ray spectroscopy (EDX), electron energy-loss spectroscopy (EELS), high-resolution EM, and scanning transmission electron microscopy (STEM).[3]

Electron Microscopy & Analysis Workshop

The this compound, in collaboration with the Henry Royce Institute, periodically hosts an in-person "Electron Microscopy & Analysis Workshop."[4] This workshop provides a broad introduction to materials characterization using electron microscopy and related techniques.[4] The format includes both theoretical sessions and hands-on small-group practicals covering SEM, FIB, TEM, EDX, and Electron Backscatter Diffraction (EBSD).[4]

| Training Component | Description | Target Audience | Associated Cost |

| Postgraduate Lecture Courses | Theoretical courses on electron microscopy techniques. | Open to all | Free of charge[1] |

| Practical, Project-Focused Training | Hands-on, tailored training on specific instruments (SEM, TEM, FIB) and advanced techniques. | Approved researchers with a defined project need. | Chargeable at the published SRF rate.[1] |

| Electron Microscopy & Analysis Workshop | An intensive, in-person workshop covering theory and practice of various electron microscopy techniques. | Researchers in the early stages of using electron microscopy. | £200 with accommodation, £80 without accommodation (subject to change).[4] |

Instrument Booking and Service Requests

Once a user has been granted access and has completed the necessary training, they can proceed to book instrument time. For new users of SEM, FIB, and TEM, an "EM service request" process is the current primary mode of accessing the instrumentation.

Instrument Booking System

The this compound utilizes the iLabSolutions online platform for instrument booking.[5][6] Trained and authorized users can access the system at --INVALID-LINK--.[5][6] The platform allows users to view instrument schedules and reserve time slots. While specific booking rules such as maximum reservation duration and advance booking requirements are not publicly detailed, users are advised to familiarize themselves with the system's guidelines and any instrument-specific booking restrictions upon gaining access.

EM Service Request for New Users

For research groups requiring access to SEM, FIB, and TEM instrumentation without prior hands-on training, the this compound has instituted an online "EM service request" process.[2] This service allows groups to have specific, self-contained "jobs" performed by this compound support scientists.[2]

Examples of appropriate service requests include: [2]

-

SEM imaging and EDX analysis of one or two specimens.

-

FIB preparation of one or two specimens from a given material.

-

A TEM-based study of a specific aspect of one or two specimens.

Requests are submitted via an online form, and it is crucial to provide as much detail as possible to guide the support scientists.[2] Group members are encouraged to participate in the sessions interactively via Teams calls.[2] Each service request is typically completed within one or two instrument sessions.[2]

| Access Method | Description | Target Audience |

| iLabSolutions Booking | Online reservation of instrument time for independent use. | Trained and authorized users. |

| EM Service Request | Submission of a request for this compound staff to perform specific microscopy tasks. | New users of SEM, FIB, and TEM; groups without trained users. |

Experimental Protocols and Workflows

While detailed, instrument-specific experimental protocols are provided during user training, the following diagrams illustrate the general workflows for gaining access, receiving training, and booking instrumentation at the this compound.

Caption: Workflow for gaining access and receiving training at the this compound.

Caption: Pathways for instrument booking and service requests at the this compound.

Instrumentation

The this compound is equipped with a comprehensive suite of electron microscopes and sample preparation equipment. A summary of the major instrumentation is provided below. For detailed specifications and capabilities, users are encouraged to visit the this compound website or contact the relevant support scientist.[5]

| Instrument Category | Examples |

| Transmission Electron Microscopes (TEM) | JEOL ARM-200F, JEOL JEM-2100[7] |

| Scanning Electron Microscopes (SEM) | JEOL JSM-5510, JEOL JSM-IT800, Zeiss EVO, Zeiss Merlin[7] |

| Focused Ion Beam (FIB) | Thermo-Fisher Helios G4-CXe PFIB, Zeiss Auriga, Zeiss Crossbeam 540, Zeiss NVision 40[7] |

| Specimen Preparation | Fischione Ion Mills, Sputter Coaters, Plasma Cleaners, Grinders/Polishers[7] |

Contact Information

For all inquiries regarding access, training, and instrument booking, please use the following contact information:

-

General Inquiries: Dr. Neil Young

-

Email for Access Requests: --INVALID-LINK--[1]

This guide provides a comprehensive overview based on publicly available information. For the most current and detailed information on policies, procedures, and pricing, it is always advisable to directly contact the this compound.

References

- 1. Access to this compound | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 2. This compound Service Work | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 3. materials.ox.ac.uk [materials.ox.ac.uk]

- 4. Royce Training: Electron Microscopy & Analysis Workshop - Henry Royce Institute [royce.ac.uk]

- 5. Facilities | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

- 6. Equipment Booking | Department of Materials [materials.ox.ac.uk]

- 7. Instruments | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]

Unlocking the Nanoscale: A Technical Guide to Scanning Transmission Electron Microscopy (STEM)

For Researchers, Scientists, and Drug Development Professionals

Scanning Transmission Electron Microscopy (STEM) stands as a cornerstone technique in nanoscience, offering unparalleled capabilities for visualizing and analyzing materials at the atomic scale. This guide provides an in-depth exploration of the core principles, advanced techniques, and practical applications of STEM, with a particular focus on its relevance to materials science, nanotechnology, and the intricate world of drug development.

Fundamental Principles of STEM

In contrast to conventional transmission electron microscopy (TEM), which uses a broad, parallel electron beam, STEM employs a finely focused electron probe that is scanned across a thin specimen in a raster pattern. The interaction of the electron beam with the sample generates a variety of signals that are collected by specialized detectors to form an image or spectrum. This point-by-point data acquisition allows for a direct correlation between the image and the analytical signals originating from the same sub-nanometer region of the sample.[1][2]

A key advantage of STEM is its ability to perform a multitude of analytical techniques simultaneously, providing a comprehensive understanding of the sample's morphology, structure, and chemical composition at the nanoscale.[3]

Core STEM Imaging and Analytical Capabilities

The versatility of STEM lies in its diverse array of imaging modes and analytical techniques. The choice of detector and signal processing allows for the extraction of specific information about the sample.

Imaging Modes

The primary imaging modes in STEM are categorized by the angle at which scattered electrons are collected.

-

Bright-Field (BF) STEM: This mode collects the directly transmitted and low-angle scattered electrons, providing an image with contrast similar to conventional TEM. It is particularly useful for visualizing the overall morphology and diffraction contrast in crystalline materials.[2]

-

Annular Dark-Field (ADF) STEM: In this mode, an annular detector collects electrons scattered to intermediate angles. ADF imaging is sensitive to both diffraction and mass-thickness variations within the sample.

-